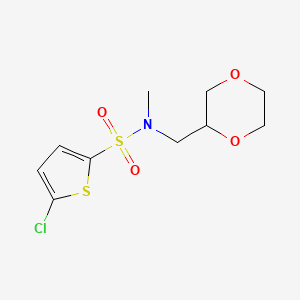
N-((1,4-ジオキサン-2-イル)メチル)-5-クロロ-N-メチルチオフェン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a sulfonamide group, a chlorine atom, and a dioxane moiety
科学的研究の応用
N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the chlorination of thiophene followed by sulfonation to introduce the sulfonamide group. The dioxane moiety is then attached through a nucleophilic substitution reaction, using appropriate reagents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
作用機序
The mechanism of action of N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the dioxane moiety may enhance solubility and bioavailability. The chlorine atom on the thiophene ring can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- N-((1,4-dioxan-2-yl)methyl)-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine
- N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine
- N-((1,4-dioxan-2-yl)methyl)ethanamine
Uniqueness
N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, chlorine atom, and dioxane moiety allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in various research applications .
特性
IUPAC Name |
5-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-12(6-8-7-15-4-5-16-8)18(13,14)10-3-2-9(11)17-10/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUGPIAXCRZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














